molecular formula C12H16BrNO2S B1464676 Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate CAS No. 1305046-45-0

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate

Cat. No. B1464676
M. Wt: 318.23 g/mol
InChI Key: MTSBBBDNLHZOKJ-UHFFFAOYSA-N
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Description

“Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1548163-89-8. It has a molecular weight of 318.23 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H16BrNO2S/c1-16-12(15)9-3-2-4-14(6-9)7-11-5-10(13)8-17-11/h5,8-9H,2-4,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.23 . It is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis Techniques

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization : This method, involving palladium catalysts for CH functionalization, could potentially be applied to synthesize derivatives of "Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate" for various research purposes, including medicinal chemistry synthesis (Magano et al., 2014).

Heterocyclic Chemistry

  • Synthesis of Functionalized 2-Amino-1,3-selenazole-5-carboxylates : The methodologies for synthesizing chiral heterocyclic amino acids, as detailed, could provide foundational techniques for creating functionalized derivatives of "Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate" for exploring their biological activities or physical properties (Malinauskienė et al., 2018).

Catalysis and Synthetic Applications

  • Metal/Organo Relay Catalysis : The use of a FeCl2/Et3N binary catalytic system for the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates showcases a relay catalytic cascade reaction approach. This technique could be adapted for synthesizing structurally complex derivatives of "Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate" for research into their catalytic or biological functionalities (Galenko et al., 2015).

Chemical Reactivity and Characterization

  • Indirect Electrochemical Oxidation : This research on the indirect electrochemical oxidation of piperidin-4-ones could provide insights into novel methods for modifying "Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate". Such modifications could explore the compound's reactivity, potentially leading to new applications in synthetic chemistry or materials science (Elinson et al., 2006).

Safety And Hazards

The compound is stored at refrigerated temperatures . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-16-12(15)9-2-4-14(5-3-9)7-11-6-10(13)8-17-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSBBBDNLHZOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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